molecular formula C33H33NO13 B141697 Chrymutasin A CAS No. 155213-40-4

Chrymutasin A

Cat. No. B141697
M. Wt: 651.6 g/mol
InChI Key: JRLWNUGRLOAQEN-UPVXFFSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrymutasin A is a natural compound that has recently gained attention in the scientific community due to its potential pharmacological properties. It is a member of the chrysaorin family of compounds, which are produced by the marine sponge Chrysomallon squamiferum. Chrymutasin A has been found to possess anti-cancer and anti-inflammatory properties, making it an attractive candidate for further research.

Mechanism Of Action

The mechanism of action of chrymutasin A is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. Chrymutasin A has been shown to inhibit the activity of several enzymes, including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation and survival. Chrymutasin A has also been found to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Chrymutasin A has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is involved in programmed cell death. Chrymutasin A has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the NF-κB signaling pathway. Furthermore, chrymutasin A has been found to possess antimicrobial activity against several bacterial strains, including MRSA.

Advantages And Limitations For Lab Experiments

Chrymutasin A has several advantages for lab experiments. It is a natural compound that can be obtained from the marine sponge Chrysomallon squamiferum or synthesized in the laboratory. It has been found to possess anti-cancer and anti-inflammatory properties, making it an attractive candidate for further research. However, there are also some limitations to using chrymutasin A in lab experiments. Its low yield from the marine sponge makes isolation challenging, and its synthesis method is complex and time-consuming. Furthermore, the exact mechanism of action of chrymutasin A is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on chrymutasin A. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy against different types of cancer and its safety profile. Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its effectiveness in different inflammatory conditions and its mechanism of action. Additionally, studies are needed to optimize the synthesis method of chrymutasin A to increase its yield and reduce its complexity. Finally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of chrymutasin A to optimize its use in clinical settings.
Conclusion
Chrymutasin A is a natural compound that has shown potential as an anti-cancer and anti-inflammatory agent. Its mechanism of action involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. Chrymutasin A has several advantages for lab experiments, but its low yield and complex synthesis method are limitations. Future research on chrymutasin A should focus on its potential as an anti-cancer and anti-inflammatory agent, optimizing its synthesis method, and determining its pharmacokinetics and pharmacodynamics.

Synthesis Methods

Chrymutasin A can be obtained from the marine sponge Chrysomallon squamiferum, but its isolation from the sponge is challenging due to its low yield. Therefore, several synthetic methods have been developed to produce chrymutasin A in the laboratory. One such method involves the use of a Suzuki-Miyaura coupling reaction between 2-bromo-5-chloropyridine and 4-phenylboronic acid to obtain the intermediate compound, which is then subjected to a series of reactions to yield chrymutasin A.

Scientific Research Applications

Chrymutasin A has shown potential in various scientific research applications. It has been found to possess anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, chrymutasin A has been found to possess antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

CAS RN

155213-40-4

Product Name

Chrymutasin A

Molecular Formula

C33H33NO13

Molecular Weight

651.6 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione

InChI

InChI=1S/C33H33NO13/c1-10-8-9-14-18-16(10)31(41)46-28-17-13(24(37)20(19(18)28)21(34)25(14)38)6-5-7-15(17)45-33-30(26(39)22(35)11(2)44-33)47-32-27(40)29(42-4)23(36)12(3)43-32/h5-9,11-12,22-23,26-27,29-30,32-37,39-40H,1-4H3/t11-,12-,22+,23+,26+,27-,29+,30-,32-,33+/m1/s1

InChI Key

JRLWNUGRLOAQEN-UPVXFFSBSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)C(=O)C(=C5C3=O)N)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O

SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)C(=O)C(=N)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)C(=O)C(=C5C3=O)N)OC7C(C(C(C(O7)C)O)OC)O)O)O

synonyms

chrymutasin A

Origin of Product

United States

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